[4-(1H-benzimidazol-2-yl)piperidin-1-yl](4-hydroxyquinolin-3-yl)methanone
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Overview
Description
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a hydroxyquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and hydroxyquinoline intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyquinoline moiety can be oxidized to form quinone derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyquinoline moiety can yield quinone derivatives, while nucleophilic substitution on the piperidine ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new medications with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, catalysis, and other advanced technologies.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other vital functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone include other benzimidazole derivatives, piperidine-containing molecules, and hydroxyquinoline-based compounds. Examples include:
- Benzimidazole derivatives like albendazole and mebendazole.
- Piperidine-containing compounds such as piperine.
- Hydroxyquinoline derivatives like clioquinol.
Uniqueness
What sets 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone apart is its unique combination of structural features. The presence of the benzimidazole, piperidine, and hydroxyquinoline moieties in a single molecule provides a versatile platform for exploring new chemical and biological activities.
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C22H20N4O2/c27-20-15-5-1-2-6-17(15)23-13-16(20)22(28)26-11-9-14(10-12-26)21-24-18-7-3-4-8-19(18)25-21/h1-8,13-14H,9-12H2,(H,23,27)(H,24,25) |
InChI Key |
MVTAVMVDTPNHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CNC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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